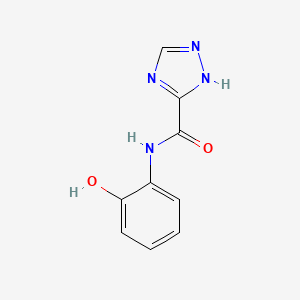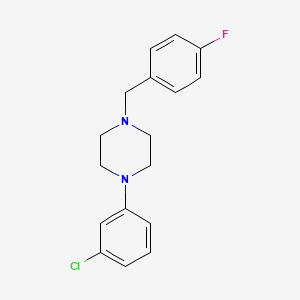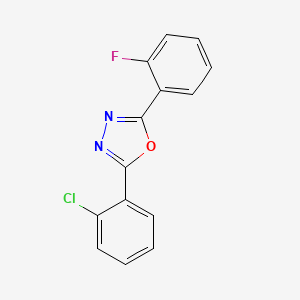
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide, also known as CPI-455, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of cancer. The compound has attracted attention due to its promising efficacy in inhibiting cancer cell growth and proliferation, as well as its relatively low toxicity compared to other chemotherapeutic agents.
Mécanisme D'action
The mechanism of action of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide involves the inhibition of a specific protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in the expression of genes involved in cancer cell growth and survival. By inhibiting BRD4, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide disrupts the cancer cell's ability to proliferate and survive, leading to cell death.
Biochemical and Physiological Effects:
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has been shown to have minimal toxicity in normal cells and tissues, making it a promising therapeutic agent for cancer treatment. In addition to its anti-tumor effects, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has also been shown to have anti-inflammatory properties, which may contribute to its efficacy in cancer treatment.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide is its specificity for BRD4, which reduces the risk of off-target effects and toxicity. However, like all experimental compounds, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has limitations in terms of its pharmacokinetics and bioavailability, which may affect its efficacy in clinical settings. Further research is needed to optimize the dosing and delivery of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide to maximize its therapeutic potential.
Orientations Futures
There are several potential future directions for research on 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide. One area of focus is the development of combination therapies that incorporate 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide with other chemotherapeutic agents or targeted therapies to enhance its efficacy. Another area of interest is the exploration of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide in other types of cancer, including pancreatic cancer and leukemia. Additionally, there is ongoing research on the development of more potent and selective BRD4 inhibitors based on the structure of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide.
Méthodes De Synthèse
The synthesis of 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide involves a multi-step process that includes the reaction of 3-chlorobenzaldehyde with isoxazole-5-carboxylic acid to form 3-(3-chlorophenyl)isoxazole-5-carboxaldehyde. This intermediate is then reacted with phenylacetic acid in the presence of a reducing agent to yield the final product, 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide. The synthesis method has been optimized to ensure high yields and purity of the final product.
Applications De Recherche Scientifique
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide has been extensively studied in preclinical models of cancer, including breast cancer, lung cancer, and melanoma. In vitro studies have demonstrated that 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide inhibits cancer cell growth and induces apoptosis, or programmed cell death, in a dose-dependent manner. In vivo studies have also shown that 3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide can significantly reduce tumor growth and metastasis in animal models.
Propriétés
IUPAC Name |
3-(3-chlorophenyl)-N-(1,2-oxazol-5-ylmethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2/c20-16-8-4-7-15(11-16)18(14-5-2-1-3-6-14)12-19(23)21-13-17-9-10-22-24-17/h1-11,18H,12-13H2,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCUJKLFHDMCBGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=NO2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-chlorophenyl)-N-(isoxazol-5-ylmethyl)-3-phenylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-(2-methyl-1H-benzimidazol-1-yl)-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}propanamide](/img/structure/B5686980.png)
![N-(3,4-dimethylphenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B5686982.png)


![5-[2-(1H-imidazol-1-yl)ethyl]-1-(2-methylbenzyl)-3-(1H-1,2,4-triazol-1-ylmethyl)-1H-1,2,4-triazole](/img/structure/B5687001.png)
![methyl 4-{4-[3-oxo-3-(1-pyrrolidinyl)propyl]-1-piperidinyl}pentanoate](/img/structure/B5687005.png)
![1-[(4-chloro-1-methyl-1H-pyrrol-2-yl)carbonyl]-3-methyl-3-phenylpiperidine](/img/structure/B5687017.png)
![N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}-2-(2-oxo-1,3-oxazolidin-3-yl)acetamide](/img/structure/B5687024.png)
![butyl 3-{[(2-chlorobenzoyl)amino]methyl}piperidine-1-carboxylate](/img/structure/B5687029.png)
![4-methyl-N-[2-(4-morpholinyl)ethyl]-3-nitrobenzamide](/img/structure/B5687049.png)
![[(3aS*,10aS*)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,3,3a,4-tetrahydro-1H-[1]benzoxepino[3,4-c]pyrrol-10a(10H)-yl]methanol](/img/structure/B5687056.png)
![N,N-dimethyl-1-{5-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]-2-furyl}methanamine](/img/structure/B5687057.png)